molecular formula C8H7BrN2O3 B14813180 4-Bromo-3-cyclopropoxy-5-nitropyridine

4-Bromo-3-cyclopropoxy-5-nitropyridine

Cat. No.: B14813180
M. Wt: 259.06 g/mol
InChI Key: WIBWZGJCALASJJ-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxy-5-nitropyridine is a brominated pyridine derivative featuring a nitro group at position 5, a cyclopropoxy substituent at position 3, and bromine at position 2. Its structure combines electron-withdrawing (nitro, bromine) and sterically bulky (cyclopropoxy) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyclopropoxy group, a three-membered ether ring, introduces unique steric and electronic effects compared to linear alkoxy substituents .

Properties

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxy-5-nitropyridine

InChI

InChI=1S/C8H7BrN2O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2

InChI Key

WIBWZGJCALASJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-3-cyclopropoxy-5-nitropyridine involves several steps. One common method includes the nitration of 3-cyclopropoxy-4-bromopyridine. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxy-5-nitropyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as nucleophilic substitution or reduction . The molecular targets and pathways involved are specific to the type of reaction it participates in.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, or electronic properties:

Compound Name Substituents (Positions) Molecular Weight Key Features Similarity Score (if available)
4-Bromo-3-cyclopropoxy-5-nitropyridine Br (4), cyclopropoxy (3), NO₂ (5) ~273.03* Strained cyclopropoxy, strong EWG† N/A
3-Bromo-5-methoxypyridine Br (3), OCH₃ (5) 188.02 Methoxy (no ring strain), weaker EWG N/A
5-Bromo-2-methoxy-3-nitropyridine Br (5), OCH₃ (2), NO₂ (3) 243.00 Nitro at position 3, methoxy at 2 N/A
2-Bromo-5-fluoro-4-methyl-3-nitropyridine Br (2), F (5), CH₃ (4), NO₂ (3) ~235.00* Fluoro, methyl substituents 0.88
2-Amino-5-bromo-4-chloro-3-nitropyridine Br (5), Cl (4), NH₂ (2), NO₂ (3) ~262.43* Amino and chloro groups 0.72

*Estimated based on substituent contributions.
†EWG: Electron-withdrawing group.

Key Observations:
  • Cyclopropoxy vs. Methoxy/Ethoxy : The cyclopropoxy group (C₃H₅O) introduces steric strain and enhanced electron-withdrawing effects compared to linear alkoxy groups (e.g., methoxy or ethoxy). This strain may increase reactivity in nucleophilic aromatic substitution (SNAr) reactions .
  • Nitro Group Position : Moving the nitro group from position 5 (target compound) to 3 (e.g., 5-Bromo-2-methoxy-3-nitropyridine) alters electron density distribution, affecting regioselectivity in further functionalization .
  • Halogen Variants : Fluorine or chlorine substituents (e.g., 2-Bromo-5-fluoro-4-methyl-3-nitropyridine) reduce steric bulk compared to bromine but modify electronic properties and solubility .

Physicochemical Properties

  • Solubility : Cyclopropoxy derivatives exhibit lower aqueous solubility than methoxy analogues due to increased hydrophobicity. For example, 3-Bromo-5-methoxypyridine (MW 188.02) is more polar than the target compound (MW ~273.03) .
  • Crystallinity : Steric hindrance from cyclopropoxy may reduce crystallinity compared to planar methoxy substituents, complicating purification .

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